molecular formula C11H14ClN B1467196 3-(4-Chlorophenyl)-3-methylpyrrolidine CAS No. 1250837-90-1

3-(4-Chlorophenyl)-3-methylpyrrolidine

Cat. No.: B1467196
CAS No.: 1250837-90-1
M. Wt: 195.69 g/mol
InChI Key: IVXXPGPWYARBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-3-methylpyrrolidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXXPGPWYARBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-3-methylpyrrolidine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This structural configuration contributes to its unique interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways in cells.
  • Receptor Binding : It may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Antitumor Activity

A study exploring the antitumor effects of this compound demonstrated significant activity against various cancer cell lines. The compound exhibited an IC50 value indicating potent inhibition of cell proliferation.

Cell LineIC50 (µM)
HCT116 (Colon)14 ± 2
LNCaP (Prostate)18 ± 8
RS4;11 (Leukemia)38 ± 6

These results suggest that the compound may be effective in targeting specific types of cancer cells, potentially leading to further development as an anticancer agent .

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence that this compound may possess neuroprotective effects. Animal studies have indicated that the compound can reduce oxidative stress markers in brain tissue, suggesting a protective role against neurodegenerative conditions.

Study on Tumor Growth Inhibition

In vivo experiments conducted on murine models showed that administration of this compound at doses of 100 mg/kg resulted in moderate tumor growth inhibition in xenograft models. The study highlighted the need for further optimization of dosing regimens to enhance therapeutic efficacy .

Pharmacokinetics

A pharmacokinetic study indicated that the compound has favorable absorption characteristics, with a significant plasma concentration achieved post-administration. However, its distribution to tumor tissues was noted to be suboptimal, prompting investigations into structural modifications to improve tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-3-methylpyrrolidine
Reactant of Route 2
3-(4-Chlorophenyl)-3-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.